Cholyl lysyl fluorescein

Description

Overview of Fluorescent Bile Acid Analogues in Investigative Biology

Fluorescent bile acid analogues are powerful tools for studying the dynamics of bile acid transport in vitro and in vivo. explorationpub.com These synthetic molecules are designed to mimic the behavior of natural bile acids, the primary components of bile, which are crucial for the digestion and absorption of fats and fat-soluble vitamins. By tagging bile acids with fluorescent compounds, such as fluorescein (B123965) or 4-nitrobenzo-2-oxa-1,3-diazol (NBD), researchers can track their movement across cell membranes and within cellular compartments using fluorescence microscopy and other sensitive detection methods. explorationpub.comresearchgate.netnih.gov

The use of these fluorescent probes has significantly advanced our understanding of the various transport proteins involved in the enterohepatic circulation of bile acids. acs.org This includes the uptake of bile acids from the blood into liver cells (hepatocytes) by transporters like the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs), as well as their secretion into the bile canaliculi by the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2). nih.govnih.govuzh.ch The ability to visualize these processes in real-time has been instrumental in characterizing the function of these transporters and identifying how their dysfunction can lead to liver disease. explorationpub.comnih.gov

Rationale for Cholyl Lysyl Fluorescein Development as a Research Probe

The development of cholyl lysyl fluorescein was driven by the need for a fluorescent probe that closely mimics the physiological behavior of natural bile acids while being suitable for in vivo studies. nih.gov Early attempts to create fluorescent bile acid analogues often resulted in compounds that did not fully replicate the transport characteristics of their natural counterparts. nih.gov

CLF was specifically synthesized to retain key structural features of cholic acid, a primary bile acid, including an intact steroid ring and a side chain structure that allows it to be recognized and transported by the same cellular machinery as natural bile acids. nih.govfishersci.com The linkage of fluorescein via a lysine (B10760008) molecule was a critical design choice. nih.gov

Key characteristics that make CLF a valuable research probe include:

Similar Biological Behavior: CLF's biological and cholestatic properties closely parallel those of naturally occurring cholic acid derivatives. fishersci.comavantiresearch.com

High Biliary Excretion: Compared to free fluorescein, CLF exhibits significantly greater hepatic uptake and biliary excretion, making it an efficient tool for studying liver-specific transport. nih.gov

Minimal Enterohepatic Circulation: The compound undergoes limited reabsorption from the intestine back into the circulation, which simplifies the interpretation of its kinetics in liver function studies. nih.govavantiresearch.com

Visualization of Bile Acid Transport: Its fluorescence allows for the direct visualization of bile acid transport within the intrahepatic pathways and accumulation in bile canaliculi, which is particularly useful for studying drug-induced cholestasis. avantiresearch.comaatbio.com

Historical Context of Cholyl Lysyl Fluorescein Applications in Research Models

Since its synthesis, cholyl lysyl fluorescein has been employed in a wide array of research models to investigate various aspects of liver physiology and pathophysiology.

Initially, studies in rats, including in vivo bile-fistula models and isolated perfused rat livers, were crucial in establishing that CLF is handled in a manner similar to the natural bile acid cholylglycine. nih.gov These early experiments demonstrated its rapid and efficient excretion into bile, validating its use as a reliable probe for hepatobiliary transport. nih.gov

Subsequent research has utilized CLF in more complex models:

In Vitro Cell Culture: CLF is widely used in sandwich-cultured hepatocytes (SCH) from various species, including rats and humans, to study the formation of bile canalicular networks and to assess the potential for drug-induced inhibition of bile acid efflux transporters. nih.govnih.govresearchgate.net For instance, the accumulation of CLF in the canalicular lumen can be quantified to screen compounds for their cholestatic potential. nih.gov

Animal Models of Liver Disease: The probe has been instrumental in studying mechanisms of cholestasis at the cellular level in animal models. aatbio.com For example, it has been used to visualize the effects of cholestatic agents on bile flow and to investigate the role of specific transporters in disease states. doi.org

Intravital Microscopy: The combination of CLF with intravital multiphoton microscopy in living animals, such as rats, has enabled the real-time, high-resolution visualization of hepatobiliary transport processes. doi.orgiu.edu This powerful technique has provided unprecedented insights into the dynamic effects of drugs and genetic modifications on bile secretion. doi.org

Humanized Mouse Models: More recently, CLF has been used in hepatocytes isolated from chimeric mice with humanized livers. nih.gov These advanced models offer a more predictive platform for assessing the risk of drug-induced liver injury in humans. nih.gov

The consistent and reliable performance of CLF across these diverse research models has solidified its position as a cornerstone tool in experimental hepatology.

Detailed Research Findings

The utility of Cholyl Lysyl Fluorescein as a research probe is underscored by a wealth of experimental data. Studies have meticulously characterized its transport kinetics and its interactions with key hepatobiliary transporters.

Hepatobiliary Transport Kinetics

Comparative studies have been essential in validating CLF as a reliable analogue of natural bile acids. In a foundational study using bile-fistula rats, the biliary excretion and hepatic extraction of CLF were directly compared to those of [14C]cholylglycine (a radiolabeled natural bile acid) and free fluorescein. nih.gov The results demonstrated a striking similarity between CLF and cholylglycine in their hepatic handling, while fluorescein alone showed significantly lower extraction and excretion. nih.gov

Table 1: Comparative Biliary Excretion and Hepatic Extraction in Rats nih.gov

| Compound | Cumulative 20 min Biliary Excretion (% of injected dose) | Single-Pass Hepatic Extraction (%) |

|---|---|---|

| Cholyl lysyl fluorescein (CLF) | 94.4 ± 0.3 | 64.1 ± 3.9 |

| [14C]Cholylglycine (CG) | 93.1 ± 1.2 | 66.1 ± 1.2 |

| Fluorescein (F) | 34.8 ± 0.5 | 16.5 ± 2.0 |

Data presented as mean ± standard error.

This similarity in biliary output and hepatic extraction strongly suggests that both CLF and cholylglycine are processed by the liver in a nearly identical fashion. nih.gov

Interaction with Hepatobiliary Transporters

Further research has dissected the specific molecular machinery responsible for CLF's transport across the hepatocyte membrane. These studies have utilized cells engineered to express individual human and rodent transport proteins.

It has been established that while human NTCP, the primary transporter for bile salt uptake from the blood, does not transport CLF, the organic anion-transporting polypeptide OATP1B3 is a high-affinity transporter for this fluorescent analogue. nih.gov For biliary excretion, CLF is a substrate for MRP2 (ABCC2) and can also be transported back into the blood by ABCC3. nih.gov Interestingly, the major bile salt export pump, BSEP (ABCB11), does not appear to transport human CLF. nih.gov

Table 2: Characterization of Human Transporter Interaction with Cholyl Lysyl Fluorescein nih.gov

| Transporter | Function | CLF Transport | Km (µM) |

|---|---|---|---|

| NTCP (SLC10A1) | Hepatic Uptake | No | N/A |

| OATP1B1 (SLCO1B1) | Hepatic Uptake | Weak | N/A |

| OATP1B3 (SLCO1B3) | Hepatic Uptake | Yes | 4.6 ± 2.7 |

| BSEP (ABCB11) | Biliary Excretion | No | N/A |

| MRP2 (ABCC2) | Biliary Excretion | Yes | 3.3 ± 2.0 |

| MRP3 (ABCC3) | Basolateral Efflux | Yes | 3.7 ± 1.0 |

Km represents the Michaelis-Menten constant, indicating the substrate concentration at which the transport rate is half of the maximum. N/A indicates that transport was not observed or was too weak to determine kinetics.

These detailed findings highlight the specific pathways involved in the hepatic disposition of CLF, making it a valuable tool for probing the function and inhibition of OATP1B3, MRP2, and MRP3. nih.govuzh.ch The minimal enterohepatic circulation of CLF further enhances its suitability as a diagnostic agent for assessing in vivo liver function. nih.gov

Properties

Molecular Formula |

C51H63N3O11S |

|---|---|

Molecular Weight |

926.1 g/mol |

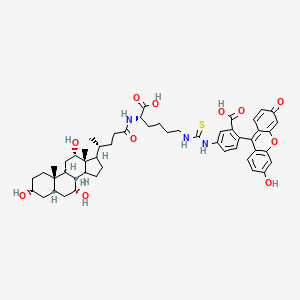

IUPAC Name |

5-[[(5S)-5-carboxy-5-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66)/t26-,27+,31-,36-,37+,38+,39+,40-,43+,46+,50+,51-/m1/s1 |

InChI Key |

ZUJFMZPBQQCXQR-TZCNZRNCSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5([C@H](C[C@H]7[C@H]6[C@@H](C[C@H]8[C@@]7(CC[C@H](C8)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C |

Origin of Product |

United States |

Synthesis and Characterization Methodologies of Cholyl Lysyl Fluorescein

Synthetic Pathways and Chemical Precursors

The synthesis of cholyl lysyl fluorescein (B123965) is typically achieved through a two-step process. First, an intermediate molecule, cholyl-lysine, is synthesized. This intermediate is then chemically joined with a fluorescein molecule to create the final fluorescent compound.

The initial step involves the creation of an amide bond between cholic acid and the amino acid lysine (B10760008). This process utilizes specific protecting groups to ensure the reaction occurs at the desired location on the lysine molecule.

The synthesis is carried out by reacting cholic acid with an excess of N-epsilon-CBZ-l-lysine methyl ester hydrochloride. nih.gov The coupling of these two molecules is facilitated by a reagent known as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). nih.gov This reaction typically results in a high yield of the desired cholyl-lysine intermediate, reported to be around 94%. nih.gov

Table 1: Reaction Parameters for Cholyl-Lysine Intermediate Synthesis

| Parameter | Value/Condition |

|---|---|

| Reactants | Cholic Acid, N-epsilon-CBZ-l-lysine methyl ester hydrochloride |

| Coupling Agent | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) |

| Molar Ratio | 5 mmol Cholic Acid to 7 mmol N-epsilon-CBZ-l-lysine |

| Reported Yield | 94% |

This interactive table summarizes the key conditions for the synthesis of the cholyl-lysine intermediate.

Once the cholyl-lysine intermediate is synthesized and purified, the fluorescein fluorophore is attached. This is achieved by reacting the intermediate with an amine-reactive derivative of fluorescein. The most common method employs fluorescein isothiocyanate (FITC), which reacts with the primary amine on the lysine portion of the cholyl-lysine intermediate. nih.gov

The conjugation reaction is performed by mixing equimolar amounts of the cholyl-lysine sodium salt and FITC. nih.gov The reaction is typically carried out in a bicarbonate buffer with a basic pH of 9.5, which facilitates the reaction between the isothiocyanate group of FITC and the amine group. The process is allowed to proceed for approximately 16 hours at room temperature (around 21°C) to achieve a yield of about 70%. nih.gov

Table 2: Reaction Parameters for Fluorescein Conjugation

| Parameter | Value/Condition |

|---|---|

| Reactants | Cholyl-lysine (sodium salt), Fluorescein isothiocyanate (FITC) |

| Molar Ratio | Equimolar |

| Solvent/Buffer | Bicarbonate Buffer |

| pH | 9.5 |

| Temperature | 21°C |

| Duration | 16 hours |

| Reported Yield | 70% |

This interactive table outlines the conditions for the conjugation of fluorescein to the cholyl-lysine intermediate.

Spectroscopic and Chromatographic Validation of Cholyl Lysyl Fluorescein

Following synthesis, it is imperative to validate the purity and confirm the chemical structure of the final product. This is accomplished using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture. When coupled with a Fluorescence Detector (FLD), it becomes an exceptionally sensitive and selective method for analyzing fluorescent compounds. This technique, known as HPLC-FLD, is ideal for assessing the purity of the synthesized cholyl lysyl fluorescein.

In this method, the sample is passed through an HPLC column (commonly a reversed-phase C18 column) which separates the cholyl lysyl fluorescein from any unreacted starting materials or byproducts. nih.gov As the separated components exit the column, they pass through the fluorescence detector. The detector excites the molecules with a specific wavelength of light and measures the emitted fluorescence at a longer wavelength. nih.gov A pure sample will result in a single, sharp, and symmetrical peak in the resulting chromatogram. The purity is often determined to be greater than 98% for use in further studies.

Table 3: Typical Parameters for HPLC-FLD Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography |

| Stationary Phase | Octadecyl silica (B1680970) (ODS or C18) column |

| Detection Method | Fluorescence Detector (FLD) |

| Excitation Wavelength | ~494 nm (Typical for Fluorescein) |

| Emission Wavelength | ~521 nm (Typical for Fluorescein) |

| Purity Metric | Peak area percentage and symmetry |

This interactive table presents typical parameters used for the validation of Cholyl lysyl fluorescein using HPLC-FLD.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming that the synthesized molecule has the correct molecular weight. Electrospray ionization (ESI) is a soft ionization technique often used for this purpose as it can ionize molecules like cholyl lysyl fluorescein without significant fragmentation. nih.gov

For structural confirmation, a sample of the purified compound is analyzed by ESI-MS. The analysis is expected to show a prominent signal corresponding to the protonated molecule, referred to as the molecular ion peak ([M+H]+). The measured mass-to-charge ratio (m/z) of this peak should match the calculated molecular weight of cholyl lysyl fluorescein (926.1 g/mol ) plus the mass of a proton. The presence of this peak provides strong evidence that the target molecule has been successfully synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of a molecule. Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule.

To confirm the structural integrity of cholyl lysyl fluorescein, a ¹H NMR spectrum is recorded. A successful synthesis is verified by the presence of characteristic signals that correspond to protons from all three constituent parts of the molecule: the cholic acid steroid nucleus, the lysine linker, and the aromatic rings of the fluorescein moiety. acs.org The presence and correct integration of these distinct sets of peaks confirm that the different components are linked together and that their individual structures were preserved during the synthetic process.

Table 4: Expected Spectroscopic and Spectrometric Results

| Analysis Method | Expected Result | Purpose |

|---|---|---|

| ESI-Mass Spectrometry | A molecular ion peak ([M+H]+) at an m/z value corresponding to the compound's molecular weight. | Confirms the molecular weight of the final product. |

| ¹H NMR Spectroscopy | Presence of characteristic signals for the cholic acid, lysine, and fluorescein components. | Verifies the structural integrity and successful conjugation of the molecular components. |

This interactive table summarizes the expected outcomes from mass spectrometry and NMR spectroscopy for the validation of Cholyl lysyl fluorescein.

Purity Assessment Techniques for Research-Grade Cholyl Lysyl Fluorescein

Ensuring the high purity of research-grade cholyl lysyl fluorescein is critical for the accuracy and reproducibility of experimental results. A variety of analytical techniques are employed to validate the purity and confirm the structural integrity of the synthesized compound. The most common methods include chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of cholyl lysyl fluorescein. Specifically, reversed-phase HPLC coupled with fluorescence detection is used, which is highly sensitive for this fluorescent compound. This technique separates the final product from any unreacted starting materials or by-products, allowing for precise quantification of purity. Research-grade cholyl lysyl fluorescein typically must achieve a purity level of greater than 98%. The retention time and the symmetry of the peak in the chromatogram are key metrics for purity validation.

In addition to HPLC, Thin-Layer Chromatography (TLC) is also utilized. holzidoc.ch TLC can be used to monitor the progress of the synthesis reaction and to perform initial qualitative assessments of the final product's purity. holzidoc.ch

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the chemical identity and structural integrity of the compound. Mass spectrometry provides information about the molecular weight of cholyl lysyl fluorescein, confirming that the correct molecule has been synthesized. High-resolution mass spectrometry can further verify the elemental composition. NMR spectroscopy is used to elucidate the detailed structure of the molecule, ensuring that the sterol ring and side chain of the cholic acid moiety have been preserved during the synthesis. For quantitative analysis in biological samples, highly sensitive methods such as HPLC tandem mass spectrometry (HPLC-MS/MS) have been developed. google.comgoogle.com

| Technique | Purpose | Key Metrics / Information Obtained |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity quantification and validation | Retention time, Peak symmetry, Purity percentage (>98%) |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity assessment | Rf value, Spot visualization under UV light holzidoc.ch |

| Mass Spectrometry (MS) | Confirmation of molecular weight and identity | Mass-to-charge ratio (m/z), Elemental composition |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts, Signal integration, Confirmation of sterol ring and side chain integrity |

| HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | Quantification in biological matrices | High sensitivity and specificity for quantitative analysis google.comgoogle.com |

Biochemical and Biophysical Characterization of Cholyl Lysyl Fluorescein in Research Contexts

Analogous Properties to Endogenous Bile Acids

A critical feature of Cholyl lysyl fluorescein (B123965) for its use in research is that its physicochemical and biological properties closely resemble those of endogenous bile acids, particularly conjugated bile acids like cholylglycine (CG). nih.govresearchgate.netnih.gov This similarity ensures that experimental findings using CLF are physiologically relevant. The design of CLF, with an intact steroid ring and an unblocked carboxyl group on the side chain, preserves the essential structural features that govern the interaction of bile acids with hepatic transport systems. nih.gov

The primary transporters responsible for the hepatic disposition of CLF have been identified. While it is not a substrate for the Na-dependent taurocholate-cotransporting polypeptide (NTCP) or the Bile Salt Export Pump (BSEP/ABCB11), it is actively taken up from the blood into hepatocytes by the Organic Anion-Transporting Polypeptide 1B3 (OATP1B3). nih.govresearchgate.net Its subsequent excretion from the hepatocyte into the bile canaliculus is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), and it can also be transported back into the blood by ABCC3. nih.govresearchgate.net The minimal enterohepatic circulation of CLF is another key property, making it particularly suitable for in vivo assessments of liver function. avantiresearch.comnih.govresearchgate.net

Below is a data table summarizing the kinetic parameters of CLF transport by human hepatobiliary transporters.

| Transporter | Function | Substrate | K({m}) ((\mu)M) |

| OATP1B3 | Hepatic Uptake | Cholyl lysyl fluorescein | 4.6 ± 2.7 |

| ABCC2 (MRP2) | Biliary Excretion | Cholyl lysyl fluorescein | 3.3 ± 2.0 |

| ABCC3 | Basolateral Efflux | Cholyl lysyl fluorescein | 3.7 ± 1.0 |

This table presents the Michaelis constant (K(_{m})) values for the transport of Cholyl lysyl fluorescein by key human hepatic transporters, indicating a high affinity. Data sourced from de Waart et al. (2010). nih.govresearchgate.net

A comparative analysis of the biliary excretion and hepatic extraction of CLF against the endogenous bile acid cholylglycine and free fluorescein further highlights its analogous nature.

| Compound | Cumulative 20-min Biliary Excretion (% of dose) | Single-Pass Hepatic Extraction (%) |

| Cholyl lysyl fluorescein (CLF) | 94.4 ± 0.3 | 64.1 ± 3.9 |

| [¹⁴C]cholylglycine (CG) | 93.1 ± 1.2 | 66.1 ± 1.2 |

| Fluorescein (F) | 34.8 ± 0.5 | 16.5 ± 2.0 |

This table demonstrates the similarity in biliary excretion and hepatic extraction between CLF and cholylglycine in rats, and the significant difference from free fluorescein. Data sourced from Mills et al. (1997). nih.gov

Fluorescent Properties Relevant for Experimental Design

The utility of Cholyl lysyl fluorescein as a research tool is fundamentally dependent on its fluorescent properties, which are conferred by the fluorescein moiety. The compound exhibits a strong, apple-green fluorescence, with spectral characteristics very similar to that of free fluorescein. nih.gov This allows for its sensitive detection and quantification using standard fluorescence microscopy and high-content imaging systems. avantiresearch.comnih.gov

The fluorescence of CLF enables the direct visualization of bile acid transport within live cells and tissues, providing spatial and temporal information that is not achievable with radiolabeled compounds. aatbio.comnih.govresearchgate.netnih.gov Researchers can observe the uptake of CLF from the culture medium into hepatocytes, its movement across the cell, and its accumulation in the bile canaliculi of sandwich-cultured hepatocytes. avantiresearch.comsemanticscholar.org This makes CLF an excellent probe for studying:

The kinetics of bile acid uptake and efflux.

The functional activity of specific bile acid transporters, such as MRP2. nih.gov

Mechanisms of cholestasis at the cellular level. avantiresearch.comaatbio.comfishersci.com

Drug-induced liver injury (DILI) by assessing the inhibition of biliary efflux. nih.gov

The quantitative nature of fluorescence imaging allows for the determination of IC(_{50}) values for drugs that inhibit biliary transport, providing a valuable tool for preclinical safety assessment. nih.gov The distinct patterns of fluorescence can also reveal different intracellular transport pathways; for instance, choleretic bile salt analogues like CLF typically show homogeneous intracellular fluorescence, whereas cholestatic analogues can produce a more punctate (vesicular) pattern. semanticscholar.org

Stability Considerations for In Vitro and Ex Vivo Studies

The successful application of Cholyl lysyl fluorescein in a variety of experimental systems underscores its stability under common laboratory conditions. The synthesis process yields a stable compound that can be stored and used for preparing solutions for cell-based assays and tissue perfusions. aatbio.comnih.gov

For in vitro and ex vivo studies, CLF is typically dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then diluted to the final working concentration in an appropriate experimental or physiological buffer (e.g., bicarbonate buffer, cell culture medium). aatbio.comnih.gov The compound's ability to be transported and accumulated within cells and bile canaliculi in these buffered solutions for the duration of typical experiments (ranging from minutes to hours) demonstrates its stability in these aqueous environments. nih.govnih.govresearchgate.net

The integrity of the molecule, with the fluorophore remaining conjugated to the bile acid, is crucial for its function as a transport probe. The close correlation of its transport kinetics with endogenous bile acids confirms that the fluorescein tag does not readily cleave off during the experimental timeframe and that the conjugate is handled by transporters as a single entity. nih.govresearchgate.netnih.gov The robust and reproducible data obtained from high-content imaging assays designed to quantify its biliary excretion further attest to its reliability and stability in complex biological preparations like sandwich-cultured rat hepatocytes. nih.gov

Cellular and Molecular Transport Mechanisms of Cholyl Lysyl Fluorescein

Canalicular Efflux Pathways in Hepatocytes

Following uptake into the hepatocyte, CLF is transported across the canalicular membrane into the bile, a process mediated by ATP-Binding Cassette (ABC) transporters.

The primary mechanism for the biliary excretion of CLF is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). nih.govnih.gov Studies using plasma membrane vesicles from insect cells expressing human ABC transporters have identified high-affinity, ATP-dependent transport of CLF by ABCC2. nih.govresearchgate.net The crucial role of this transporter was confirmed in studies with Abcc2 knockout mice, which exhibited a profound reduction in the biliary excretion of CLF. nih.gov This resulted in a significant accumulation of CLF within the liver, with hepatic retention of 64% of the administered dose compared to just 1% in wild-type mice. nih.govresearchgate.net

Another member of the same family, the Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3), has also been identified as a high-affinity transporter for CLF. nih.govresearchgate.net MRP3 is typically localized to the basolateral membrane and its expression can be upregulated during cholestasis, where it functions to transport substrates back into the bloodstream. solvobiotech.comnih.gov Therefore, while ABCC2 is responsible for excretion into the bile, ABCC3 can mediate the efflux of CLF from the hepatocyte back into sinusoidal blood. nih.gov

The Bile Salt Export Pump (BSEP/ABCB11) is the principal transporter responsible for the canalicular secretion of most monovalent bile salts. mdpi.com Despite CLF being a bile salt derivative, direct transport studies have demonstrated that it is not a substrate for human BSEP. nih.govresearchgate.net Experiments using plasma membrane vesicles expressing human ABCB11 showed the transporter was incapable of mediating CLF transport. nih.gov While some reports suggest that drugs inhibiting CLF efflux also tend to inhibit BSEP, the direct evidence indicates a lack of substrate affinity. nih.gov

Table 2: Kinetic Parameters of Canalicular Efflux Transporters for Cholyl Lysyl Fluorescein (B123965)

| Transporter | System | K_m_ (µM) |

|---|---|---|

| ABCC2 (MRP2) | Sf21 insect cell vesicles | 3.3 ± 2.0 |

| ABCC3 (MRP3) | Sf21 insect cell vesicles | 3.7 ± 1.0 |

Data sourced from de Waart et al. (2010). nih.govresearchgate.net

Quantitative Analysis of Efflux Kinetics

The biliary excretion of Cholyl lysyl fluorescein (CLF) is a complex process mediated by several ATP-binding cassette (ABC) transporters located on the canalicular membrane of hepatocytes. Quantitative analysis of its efflux kinetics has been crucial in understanding its transport mechanisms and its interactions with various drugs.

High-affinity transport of CLF is primarily handled by the Multidrug Resistance-Associated Protein 2 (ABCC2 or MRP2) and the Multidrug Resistance-Associated Protein 3 (ABCC3 or MRP3). researchgate.netnih.gov Studies using plasma membrane vesicles from Sf21 insect cells expressing human transporters have determined the Michaelis-Menten constant (K_m) for these interactions. The K_m value for ABCC2-mediated CLF transport was found to be 3.3 ± 2.0 µM, while for ABCC3, it was 3.7 ± 1.0 µM, indicating a similar high affinity of both transporters for CLF. researchgate.netnih.gov In contrast, the Bile Salt Export Pump (BSEP or ABCB11), a primary transporter for many bile salts, is incapable of transporting CLF. researchgate.netnih.gov

The efflux of CLF is a key indicator of hepatobiliary transporter function and can be inhibited by a wide range of pharmaceutical compounds. This inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit CLF efflux by 50%. Research utilizing rat hepatocytes in a sandwich-cultured configuration has been employed to determine the IC50 values for numerous drugs, revealing a broad spectrum of inhibitory potencies. nih.govresearchgate.net For instance, drugs like bosentan (B193191), cyclosporine A, and glibenclamide are potent inhibitors with low micromolar IC50 values, whereas others like ranitidine (B14927) exhibit much weaker inhibition. nih.govoup.com The correlation between CLF efflux inhibition data and published data on BSEP inhibition suggests that many of these drugs inhibit both MRP2 and BSEP. nih.govresearchgate.net

Below is an interactive data table summarizing the kinetic parameters for major CLF efflux transporters and the inhibitory concentrations for selected drugs.

| Parameter | Transporter/Compound | Value (µM) | Species | System |

| K_m | ABCC2 (MRP2) | 3.3 ± 2.0 | Human | Sf21 Vesicles |

| K_m | ABCC3 (MRP3) | 3.7 ± 1.0 | Human | Sf21 Vesicles |

| IC50 | Bosentan | 2.0 | Rat | Hepatocytes |

| IC50 | Chlorpromazine | 13 | Rat | Hepatocytes |

| IC50 | Cyclosporine A | 1.3 | Rat | Hepatocytes |

| IC50 | Erythromycin | 87 | Rat | Hepatocytes |

| IC50 | Glibenclamide | 3.2 | Rat | Hepatocytes |

| IC50 | Nefazodone | 5.3 | Rat | Hepatocytes |

| IC50 | Ranitidine | 794 | Rat | Hepatocytes |

| IC50 | Troglitazone | 8.2 | Rat | Hepatocytes |

This table presents kinetic data for Cholyl lysyl fluorescein transport and inhibition. K_m values indicate the substrate concentration at half-maximal transport velocity. IC50 values represent the concentration of a compound required to inhibit 50% of CLF efflux.

Intracellular Dynamics and Subcellular Localization of Cholyl Lysyl Fluorescein

Following its uptake into hepatocytes, Cholyl lysyl fluorescein undergoes rapid and directed intracellular movement toward the canalicular membrane for biliary excretion. Confocal fluorescence microscopy studies in rat hepatocyte couplets have shown that mean cellular and canalicular fluorescence increase in parallel over time, suggesting a swift transit from uptake to efflux without significant intracellular delay. nih.gov

Investigations using spheroids of cultured hepatocytes have provided further insight into its subcellular distribution. When these three-dimensional cell structures are treated with CLF, the compound concentrates in specific locations. researchgate.net The resulting fluorescent staining is described as punctate and does not correspond to a uniform, pan-cellular localization within individual cells. researchgate.net This pattern strongly suggests that CLF accumulates in the developing canalicular structures between adjacent hepatocytes, which are the sites of bile secretion. researchgate.net This is consistent with its primary role as a substrate for canalicular efflux pumps like MRP2. While CLF is transported efficiently across the hepatocyte, some studies have noted a degree of hepatic sequestration (retention within the cell), although this is less pronounced for CLF compared to other fluorescent bile acid derivatives. nih.gov

The hypothesis that intracellular vesicles play a significant role in the trans-hepatocytic movement of bile salts from the sinusoidal to the canalicular membrane has been a subject of investigation. However, studies using CLF have found no direct evidence to support a vesicle-mediated trafficking mechanism for this compound. nih.gov

When rat hepatocyte couplets were treated with colchicine, a well-known microtubule inhibitor, there was no discernible effect on the cellular or canalicular fluorescence patterns of CLF. nih.gov This finding indicates that the movement of CLF from its point of entry to its site of excretion at the canaliculus is not directly dependent on microtubule-based transport. nih.gov

This contrasts with findings for other bile salt derivatives in different model systems, where secretion is highly dependent on an intact microtubular system. nih.govscite.airesearchgate.net Therefore, the previously established dependence of general bile salt secretion on microtubule function is likely an indirect consequence. It has been proposed that microtubules are not involved in the direct trafficking of the bile salt itself, but rather play a crucial role in the delivery and positioning of essential transport proteins (like BSEP and MRP2) to the canalicular membrane. nih.gov

Regulatory Aspects of Cholyl Lysyl Fluorescein Transport

Oxidative stress is a significant factor that can disrupt cellular function, including the highly regulated process of biliary transport. Research has demonstrated that oxidative stress directly impairs the secretion of Cholyl lysyl fluorescein by affecting the localization and function of key canalicular transporters. nih.gov

Studies using isolated rat hepatocyte couplets have shown that exposure to pro-oxidant compounds, such as tert-butylhydroperoxide (tBOOH), leads to a significant reduction in the accumulation of CLF within the canalicular vacuoles. nih.gov This impairment of secretory function is not due to a direct inhibition of the transporter's pumping activity but rather to a change in its cellular location. Oxidative stress was found to induce the internalization of the bile salt export pump (Bsep) from the canalicular membrane into the cell's interior. nih.gov

Similarly, the CLF transporter MRP2 has also been shown to undergo internalization from the canalicular membrane under conditions of acute oxidative stress. nih.gov This relocalization of the transporters renders them non-functional for biliary efflux, leading to cholestasis. This process appears to be mediated by complex signaling pathways, with evidence suggesting the involvement of a Ca2+-dependent, protein kinase C (PKC)-mediated mechanism. nih.govnih.gov Interestingly, the deleterious effects of oxidative stress on CLF accumulation can be prevented and even reversed by inhibitors of PKC or by activators of protein kinase A (PKA), highlighting the dynamic and regulated nature of transporter localization. nih.gov

Modulation by Protein Kinase Signaling Pathways

The cellular and molecular transport of cholyl lysyl fluorescein (CLF) is intricately regulated by a variety of intracellular signaling cascades, with protein kinase signaling pathways playing a pivotal role. The phosphorylation state of transport proteins and associated regulatory elements, governed by the activity of protein kinases, can significantly alter the efficiency and localization of transporters responsible for CLF uptake and efflux, thereby modulating its intracellular concentration and biliary excretion.

Research has indicated that the activation of certain protein kinase C (PKC) isoforms is associated with cholestatic conditions, which are characterized by impaired bile flow. This impairment often stems from the altered function of canalicular transport proteins that mediate the excretion of bile salts and other organic anions, including CLF. Broad-spectrum activators of conventional and novel PKC isoforms have been shown to induce cholestasis nih.gov. The activation of PKC can lead to the retrieval of key transporters from the canalicular membrane, reducing their functional presence at the site of bile formation and consequently diminishing the transport of substrates like CLF.

Conversely, the inhibition of specific PKC isoforms has been demonstrated to have a protective or restorative effect on bile salt transport. While direct quantitative data on the effects of specific PKC inhibitors on CLF transport is limited in the available literature, the mechanistic understanding of their role in cholestasis suggests a positive regulatory influence.

The following table summarizes the observed or inferred effects of protein kinase C modulation on the transport of cholyl lysyl fluorescein based on the current scientific understanding. It is important to note that this information is largely derived from studies on the regulation of bile salt transporters for which CLF is a known substrate.

| Modulator Type | Specific Agent (Example) | General Effect on CLF Transport | Underlying Mechanism |

| PKC Activator | Phorbol (B1677699) Esters (e.g., PMA) | Inhibition | Promotes cholestasis; may induce the retrieval of canalicular transporters like Bsep and MRP2 from the plasma membrane. nih.gov |

| PKC Inhibitor | Gö 6976, Staurosporine | Potentiation / Restoration | May prevent or reverse the cholestatic effects of PKC activation by inhibiting the retrieval of canalicular transporters. |

Advanced Imaging and Visualization Techniques Utilizing Cholyl Lysyl Fluorescein

In Vitro Microscopy Applications

The use of CLF in conjunction with sophisticated microscopy techniques has revolutionized the study of hepatocyte function at the cellular and subcellular levels. These methods provide a visual and quantifiable means to assess the intricate processes of bile acid uptake, intracellular trafficking, and biliary excretion.

Fluorescence microscopy is a fundamental technique for observing the dynamics of CLF within hepatocytes. Studies have shown that CLF is a valuable probe for visualizing bile acid transport. aatbio.com Its uptake into hepatocytes is an active process mediated by specific transporters. Research has identified the organic anion-transporting polypeptide 1B3 (OATP1B3) as a key transporter responsible for the uptake of CLF into human liver cells. nih.govresearchgate.net Once inside the hepatocytes, CLF is then actively secreted into the bile canaliculi.

The efflux of CLF from hepatocytes is a critical step in bile formation and is primarily mediated by the ATP-binding cassette transporter ABCC2, also known as multidrug resistance-associated protein 2 (MRP2). nih.govresearchgate.net The close resemblance of CLF's transport kinetics to that of natural bile acids like cholylglycine makes it an excellent surrogate for studying these pathways. nih.gov The process of biliary excretion of CLF can be visualized in cultured hepatocytes, where the compound accumulates in the canalicular networks formed between adjacent cells. emulatebio.com

Confocal microscopy, with its ability to provide high-resolution optical sections, offers a more detailed view of the intracellular journey of CLF. scian.clspringernature.comnih.govresearchgate.netnih.gov This technique allows researchers to pinpoint the localization of CLF within specific subcellular compartments, providing insights into its trafficking from the sinusoidal membrane to the canalicular membrane of hepatocytes.

In studies using spheroids, a three-dimensional cell culture model that mimics the in vivo environment, confocal imaging has shown that CLF concentrates in punctate structures within the spheroids. researchgate.net This staining pattern suggests the presence of functional canalicular structures between the cells, which are responsible for the biliary release of the compound. researchgate.net The ability to visualize these structures and the transport of CLF into them provides a powerful tool for assessing the structural and functional polarization of hepatocytes in vitro.

High-content cell imaging combines automated fluorescence microscopy with sophisticated image analysis algorithms to enable the quantitative analysis of cellular events in a high-throughput manner. This technology has been successfully applied to study the biliary excretion of CLF and the effects of various compounds on this process. nih.govoup.comoup.com

In one study, a commercially available high-content imaging algorithm was used to quantify the biliary excretion of CLF from rat hepatocytes cultured in a sandwich configuration. nih.govoup.comoup.com This method proved to be robust and reproducible, allowing for the screening of a panel of pharmaceuticals for their potential to inhibit biliary efflux. nih.govoup.com The study found that 29 different drugs inhibited the biliary efflux of CLF, with a wide range of potencies. nih.govoup.comresearchgate.net

The quantitative data obtained from these high-content imaging assays can be used to determine the half-maximal inhibitory concentration (IC50) for different drugs, providing a measure of their potential to cause drug-induced liver injury (DILI). nih.govoup.com The close correlation observed between the inhibition of CLF efflux and the inhibition of the bile salt export pump (Bsep) suggests that this assay can be a valuable tool in preclinical drug development to assess DILI risk. nih.govoup.com

| Drug | IC50 for CLF Efflux Inhibition (µM) |

| Cyclosporine A | <1 |

| Troglitazone | 2 |

| Erythromycin | 10 |

| Ketoconazole | 15 |

| Nefazodone | 25 |

| Flutamide | 50 |

| Note: This table presents a selection of drugs and their IC50 values for the inhibition of Cholyl lysyl fluorescein (B123965) (CLF) efflux from sandwich-cultured rat hepatocytes, as determined by high-content cell imaging. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the CLF efflux. A lower IC50 value indicates a more potent inhibition. |

In Vivo Imaging in Preclinical Animal Models

The application of CLF extends beyond in vitro models to in vivo imaging in preclinical animal models. These studies provide a dynamic view of hepatobiliary function in a whole-organism context, offering valuable insights into physiological and pathophysiological processes.

One of the significant applications of CLF in animal models is in the intraoperative imaging of the biliary tree. Proper identification of the biliary anatomy is crucial during surgical procedures like cholecystectomy to prevent iatrogenic bile duct injury. nih.govnih.gov

An experimental study in rabbits demonstrated that a simple intravenous injection of CLF allows for the detailed visualization of the entire biliary tree. nih.gov The fluorescence of the compound clearly delineates the bile ducts, making them easily distinguishable from surrounding tissues. nih.gov This technique holds potential for enhancing the safety of biliary surgery by providing surgeons with a real-time map of the biliary anatomy. Other fluorescent agents and techniques are also being explored for this purpose. unibe.chyoutube.comyoutube.com

Intravital microscopy allows for the real-time observation of biological processes in living animals at the microscopic level. When combined with fluorescent probes like CLF, this technique becomes a powerful tool for studying the dynamics of bile flow. nih.goviu.edu

Fluorescence Loss After Photoactivation (FLAP) and Image Correlation Spectroscopy (IVARICS) for Flux Determination

An extensive review of scientific literature did not yield specific studies where Fluorescence Loss After Photoactivation (FLAP) or Image Correlation Spectroscopy (IVARICS) have been utilized with Cholyl lysyl fluorescein for the determination of its flux. These advanced imaging techniques are powerful tools for studying molecular dynamics, but their application to this specific fluorescent bile acid analog has not been documented in available research.

Quantitative Fluorescence-Based Methodologies

Flow Cytometry for Cellular Uptake and Transport

Flow cytometry provides a high-throughput method for quantifying the uptake and transport of Cholyl lysyl fluorescein (CLF) at the single-cell level. This technique measures the fluorescence intensity of individual cells within a large population, allowing for the rapid and statistically robust analysis of transport kinetics.

In a typical flow cytometry experiment to assess CLF uptake, a suspension of cells, such as primary hepatocytes or cell lines engineered to express specific transporters, is incubated with a known concentration of CLF. At various time points, aliquots of the cell suspension are analyzed on a flow cytometer. The instrument excites the CLF within the cells using a laser of the appropriate wavelength (typically around 488 nm for fluorescein) and detects the emitted fluorescence (around 520 nm). The mean fluorescence intensity (MFI) of the cell population is directly proportional to the average amount of CLF that has been taken up by the cells.

This methodology allows for the investigation of several aspects of CLF transport:

Time-dependent uptake: By measuring the MFI at different time points, the rate of CLF influx can be determined.

Concentration-dependent uptake: Incubating cells with varying concentrations of CLF allows for the determination of kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum transport velocity (V_max).

Transporter specificity: By using cell lines that overexpress specific uptake or efflux transporters, the role of these individual transporters in CLF transport can be elucidated. For instance, studies have shown that while the Na+-taurocholate cotransporting polypeptide (NTCP) does not transport CLF, the organic anion-transporting polypeptide 1B3 (OATP1B3) is a high-affinity transporter for this molecule.

Inhibition studies: The effect of potential inhibitors on CLF transport can be assessed by co-incubating the cells with CLF and the test compound. A reduction in MFI compared to control cells indicates inhibition of transport.

The data below illustrates the kinetic parameters of CLF transport mediated by OATP1B3, as could be determined by flow cytometry or similar fluorescence-based uptake assays.

| Parameter | Value |

|---|---|

| K_m (µM) | 4.6 ± 2.7 |

| V_max (pmol/mg protein/min) | Data not specified in the provided search results |

Spectrofluorometric Measurement in Experimental Systems

Spectrofluorometry is a fundamental and widely used technique for the quantitative measurement of Cholyl lysyl fluorescein in various experimental systems, including in vitro assays and in vivo studies. This method relies on the principle that CLF, being a fluorescent molecule, absorbs light at a specific excitation wavelength and emits light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of CLF in the sample, within a certain range.

For in vitro experiments, such as studies on hepatocyte uptake or efflux, spectrofluorometry can be used to measure the concentration of CLF in cell lysates or the surrounding medium. After incubating cells with CLF, the cells can be lysed, and the fluorescence of the lysate measured to determine the intracellular concentration of the compound. Similarly, the medium can be collected at different time points to measure the rate of CLF efflux from the cells.

In in vivo studies, spectrofluorometry is employed to determine the pharmacokinetics of CLF. Following intravenous administration of CLF to an animal model or human subjects, blood samples can be collected at various time points. The plasma is then isolated, and its fluorescence is measured using a spectrofluorometer or a luminescence spectrometer. This allows for the determination of the plasma concentration of CLF over time, from which key pharmacokinetic parameters can be calculated.

A pilot study in healthy human volunteers demonstrated the feasibility of this approach. After intravenous injection of CLF, its plasma elimination was monitored by measuring plasma fluorescence. The study revealed a multi-phasic clearance of CLF from the plasma.

The following table summarizes the plasma elimination half-life of Cholyl lysyl fluorescein in healthy volunteers, as determined by spectrofluorometric analysis of plasma samples. nih.gov

| Elimination Phase | Half-Life (t_1/2) [min] |

|---|---|

| First Phase | 1.7 ± 0.9 |

| Second Phase | 6.7 ± 1.6 |

| Third Phase | 68 ± 17 |

The fluorescent properties of CLF are similar to those of fluorescein, with a strong apple-green fluorescence. For accurate spectrofluorometric measurements, it is crucial to determine the optimal excitation and emission wavelengths for CLF in the specific buffer or medium being used. A calibration curve is typically generated by measuring the fluorescence intensity of a series of standard solutions of known CLF concentrations. This calibration curve is then used to determine the concentration of CLF in the unknown experimental samples.

Applications of Cholyl Lysyl Fluorescein in Experimental Hepatobiliary Research

Modeling Bile Acid Homeostasis and Dynamics

The maintenance of bile acid homeostasis is crucial for liver health, and disruptions to this balance can lead to cholestatic liver disease. CLF serves as a fluorescent proxy for natural bile acids, allowing for the direct observation and quantification of their transport and circulation.

Studying Hepatic Extraction and Biliary Excretion in Animal Models

CLF has been instrumental in elucidating the efficiency of the liver in extracting bile acids from the blood and excreting them into the bile. Studies in animal models, such as rats, have demonstrated that CLF is handled in a manner remarkably similar to endogenous bile acids like cholylglycine. nih.gov

In bile-fistula rats, the cumulative biliary excretion of CLF over 20 minutes was found to be 94.4%, a rate comparable to the 93.1% observed for radiolabeled cholylglycine. nih.gov This indicates a highly efficient and rapid transport of CLF from the sinusoidal blood into the bile canaliculi. Furthermore, the single-pass hepatic extraction of CLF was determined to be 64.1%, again closely mirroring the 66.1% extraction of cholylglycine. nih.gov These findings underscore the utility of CLF as a reliable surrogate for studying the physiological pathways of bile acid transport.

The transport of CLF is mediated by specific proteins on the surface of hepatocytes. While it is not a substrate for the primary bile acid uptake transporter, the Na+-taurocholate cotransporting polypeptide (NTCP), it is taken up with high affinity by the organic anion-transporting polypeptide 1B3 (OATP1B3). nih.govresearchgate.net Its subsequent excretion into the bile is primarily handled by the multidrug resistance-associated protein 2 (MRP2), also known as ABCC2. nih.govresearchgate.netnih.gov In mouse models lacking the Abcc2 transporter, the biliary excretion of CLF was significantly reduced, leading to a substantial retention of the compound within the liver. nih.govresearchgate.net

| Compound | 20-Minute Biliary Excretion (% of injected dose) | Single-Pass Hepatic Extraction (%) |

|---|---|---|

| Cholyl lysyl fluorescein (CLF) | 94.4 ± 0.3 | 64.1 ± 3.9 |

| [14C]Cholylglycine (CG) | 93.1 ± 1.2 | 66.1 ± 1.2 |

| Fluorescein (F) | 34.8 ± 0.5 | 16.5 ± 2 |

Investigation of Enterohepatic Circulation Properties in Experimental Systems

The enterohepatic circulation is the process by which bile acids are reabsorbed from the intestine and returned to the liver for reuse. Understanding this pathway is crucial for comprehending bile acid homeostasis. Studies using CLF have revealed that its intestinal uptake is negligible compared to that of natural bile acids like taurocholate. nih.govresearchgate.net This minimal reabsorption from the gut means that the enterohepatic circulation of CLF is insignificant. nih.govresearchgate.net This characteristic is advantageous for its use as a tool to specifically assess hepatic function without the confounding variable of intestinal reabsorption and return to the liver.

Investigating Drug-Transporter Interactions and Hepatotoxicity Mechanisms

A significant application of CLF lies in the field of toxicology, particularly in the study of drug-induced liver injury (DILI). Many drugs can cause liver damage by interfering with the function of bile acid transporters, leading to cholestasis, a condition where bile flow is obstructed.

Inhibition Studies of Bile Acid Efflux Transporters in Hepatocyte Models

CLF is widely used as a probe substrate to investigate the inhibition of bile acid efflux transporters, such as the Bile Salt Export Pump (BSEP) and MRP2, by various drugs. nih.govoup.com In cultured hepatocytes, CLF is taken up and then actively transported into the bile canaliculi, which are microscopic channels between adjacent liver cells. The accumulation of fluorescent CLF in these canaliculi can be visualized and quantified using high-content imaging systems. nih.govoup.com

When a drug that inhibits BSEP or MRP2 is added to the cultured hepatocytes, the efflux of CLF into the bile canaliculi is reduced or blocked. This results in a decrease in the fluorescent signal within the canaliculi and an accumulation of CLF within the hepatocytes. The potency of a drug to inhibit these transporters can be determined by measuring the concentration of the drug that causes a 50% reduction in CLF efflux (the IC50 value). nih.govoup.com

Characterization of Drug-Induced Cholestasis Mechanisms at the Hepatocellular Level

By using CLF in conjunction with hepatocyte models, researchers can directly observe the cellular events that lead to drug-induced cholestasis. nih.govnih.gov The inhibition of CLF efflux serves as a direct indicator of the disruption of normal bile acid transport, a key initiating event in cholestatic liver injury. nih.gov This approach allows for the screening of new drug candidates for their potential to cause cholestasis early in the drug development process. oup.com

Studies have shown a strong correlation between the inhibition of CLF efflux in vitro and the known cholestatic potential of drugs in humans. nih.gov For example, drugs known to cause DILI, such as cyclosporine, have been shown to inhibit the accumulation of CLF in the bile canaliculi of cultured hepatocytes in a concentration-dependent manner. nih.gov This provides a mechanistic link between the drug's interaction with bile acid transporters and its potential to cause liver damage.

Development of In Vitro Assays for Drug-Drug Interaction Screening

The use of CLF has facilitated the development of robust and reproducible in vitro assays for screening large numbers of compounds for their potential to cause drug-drug interactions at the level of hepatic transporters. nih.gov These high-throughput screening assays often utilize sandwich-cultured hepatocytes, which form functional bile canalicular networks, providing a physiologically relevant model system. nih.govoup.com

In one such assay, the inhibitory effects of 29 different pharmaceuticals on CLF efflux were evaluated, revealing a wide range of potencies with IC50 values from less than 1 to 794 µM. nih.govoup.com By comparing these IC50 values to the maximum plasma concentrations of the drugs in humans, researchers can assess the risk of a clinically significant interaction. nih.gov This approach helps to identify drugs that may pose a risk of cholestatic DILI and guides further investigation.

| Drug | IC50 (µM) |

|---|---|

| Amiodarone | 2.9 |

| Bosentan (B193191) | 15 |

| Chlorpromazine | 3.8 |

| Cyclosporine A | 1.1 |

| Erythromycin | 25 |

| Glibenclamide | 5.5 |

| Ketoconazole | 4.8 |

| Nefazodone | 1.4 |

| Simvastatin | 1.9 |

| Troglitazone | 3.4 |

Studies on Biliary Permeability and Tight Junction Integrity

The barrier function of the biliary epithelium, maintained by tight junctions between adjacent hepatocytes, is crucial for preventing the leakage of bile into the sinusoidal blood. Cholyl lysyl fluorescein has been extensively used to assess the integrity of this barrier in various experimental settings.

Use in Isolated Hepatocyte Couplets for Canalicular Retention Assays

Isolated hepatocyte couplets, which are pairs of hepatocytes that retain a functional bile canaliculus between them, represent a powerful in vitro model for studying biliary secretion. When these couplets are incubated with CLF, the fluorescent bile acid is actively transported into the canalicular space, which can be visualized as a brightly fluorescent vacuole. nih.gov The ability of the canaliculus to retain the secreted CLF serves as a direct measure of tight junctional permeability. nih.gov

A simple and rapid method has been developed to evaluate acute changes in tight junctional permeability by quantifying the number of canalicular vacuoles that can retain the accumulated CLF. nih.gov A decline in the retention of CLF from the canalicular space suggests an increase in paracellular permeability, allowing the fluorescent probe to leak out. oup.com This assay has been validated by comparing its results with those obtained using other methods, such as the measurement of horseradish peroxidase access to the canaliculus. A strong correlation was found between the decrease in CLF retention and the increase in horseradish peroxidase penetration, confirming the utility of the CLF retention assay for assessing tight junction integrity. nih.gov

Evaluation of Compounds Affecting Biliary Permeability

The CLF canalicular retention assay has been instrumental in evaluating the effects of a wide range of compounds on biliary permeability. Various hormonal modulators, cholestatic agents, and hepatotoxins have been shown to decrease the canalicular retention of CLF in a dose-dependent manner. nih.gov For instance, agents known to induce cholestasis, such as taurolithocholic acid, cyclosporin (B1163) A, and estradiol (B170435) 17β-glucuronide, have been demonstrated to disrupt tight junction integrity using this assay. nih.gov

Furthermore, this method has been employed to investigate the signaling pathways involved in the regulation of canalicular permeability. For example, the effects of vasopressin and phorbol (B1677699) esters, which are known to modulate protein kinase C (PKC) activity, on CLF retention have been studied. The decrease in CLF retention induced by these agents was prevented by pretreatment with PKC inhibitors like H-7 and staurosporine, providing evidence for the role of PKC in regulating the permeability of the bile canalicular barrier. nih.gov

Table 1: Effect of Various Compounds on Canalicular Retention of Cholyl Lysyl Fluorescein in Isolated Rat Hepatocyte Couplets

| Compound | Class | Effect on CLF Retention |

| Taurolithocholic acid | Cholestatic Agent | Decrease |

| Cyclosporin A | Cholestatic Agent | Decrease |

| Estradiol 17β-glucuronide | Cholestatic Agent | Decrease |

| Menadione | Hepatotoxic Agent | Decrease |

| A23187 | Hepatotoxic Agent | Decrease |

| t-butyl hydroperoxide | Hepatotoxic Agent | Decrease |

| Vasopressin | Hormonal Modulator | Decrease |

| Phorbol esters | Hormonal Modulator | Decrease |

Research on Cholestatic Mechanisms

Cholestasis, a condition characterized by impaired bile flow, can lead to the accumulation of toxic bile acids within hepatocytes, causing liver injury. Cholyl lysyl fluorescein has been a valuable probe for investigating the cellular and molecular mechanisms underlying cholestasis.

Elucidation of Monohydroxy Bile Salt-Induced Cholestasis Pathways

Monohydroxy bile salts, such as lithocholate, are known to be particularly potent inducers of cholestasis. A fluorescent analog of lithocholate, lithocholyl lysyl fluorescein (LLF), has been synthesized and characterized. nih.gov LLF exhibits physical, biological, and cholestatic properties that are similar to those of lithocholate and its conjugates. nih.govaatbio.com This makes it a useful tool for studying the mechanisms of monohydroxy bile salt-induced cholestasis at the cellular level. nih.gov

Studies using fluorescent bile salt derivatives, including analogs of cholate (B1235396), chenodeoxycholate, and lithocholate, have revealed distinct intracellular transport pathways. While choleretic bile salts like cholate and chenodeoxycholate derivatives show diffuse cytoplasmic fluorescence and rapid transport to the canalicular vacuole, the lithocholate analogue accumulates more slowly and exhibits a punctate intracellular fluorescence pattern, suggesting a different transport mechanism. semanticscholar.org This observation supports the hypothesis that the cholestatic effects of monohydroxy bile salts may be related to their unique intracellular trafficking and disposition.

Mechanistic Investigations in Experimental Models of Impaired Bile Flow

Cholyl lysyl fluorescein has been used in various experimental models to investigate the mechanisms of impaired bile flow. For instance, in models of drug-induced liver injury, CLF can be used to quantify the inhibition of bile acid efflux transporters. nih.gov A high-throughput screening assay has been developed using humanized mouse-derived hepatocytes to assess the potential of pharmaceutical compounds to inhibit the biliary excretion of CLF, thereby predicting their cholestatic potential. nih.gov

In studies using mice with genetic modifications in bile salt transporters, CLF has been instrumental in dissecting the roles of specific transporters in bile formation. For example, in mice lacking the multidrug resistance-associated protein 2 (Abcc2), the biliary excretion of CLF was significantly reduced, leading to its retention in the liver. nih.govresearchgate.net This demonstrates the crucial role of Abcc2 in the canalicular secretion of CLF and, by extension, other dianionic conjugated bile salts. researchgate.net These studies provide valuable insights into the molecular mechanisms that can lead to cholestasis when these transport systems are impaired.

Table 2: Biliary Excretion of Cholyl Lysyl Fluorescein in Wild-Type and Genetically Modified Mice

| Mouse Model | Key Transporter Deficiency | Biliary Excretion of CLF | Hepatic Retention of CLF |

| Wild-Type | None | Normal | Low (1% of dose) |

| Abcc2(-/-) | Multidrug resistance-associated protein 2 | Strongly Reduced | High (64% of dose) |

Comparative Studies and Analog Development with Cholyl Lysyl Fluorescein

Comparison with Natural Bile Acids and Other Fluorescent Bile Acid Analogues

The utility of Cholyl lysyl fluorescein (B123965) as a probe is fundamentally linked to how closely it mimics the behavior of natural bile acids. Extensive research has been conducted to compare its physicochemical and biological properties with those of endogenous bile acids, such as cholylglycine, and other fluorescently labeled bile acid derivatives.

One of the key aspects of this comparison is the kinetics of their transport into and out of hepatocytes. Studies have shown that the uptake of CLF by human and rat hepatocytes follows Michaelis-Menten kinetics, with a Km and Vmax that are similar to those of the natural bile acid, cholylglycine (CG) nih.gov. This similarity in uptake kinetics suggests that CLF is recognized and transported by the same carrier proteins as its natural counterparts, making it a reliable tool for studying these transport processes. While CLF shares functional similarities with cholic acid, it exhibits distinct transporter specificity. Unlike taurocholate, CLF is not transported by the Na+-taurocholate cotransporting polypeptide (NTCP) or the bile salt export pump (BSEP, ABCB11) . Instead, its uptake into hepatocytes is primarily facilitated by the organic anion-transporting polypeptide 1B3 (OATP1B3), with a Km value of approximately 4.6 µM researchgate.net. Its biliary excretion is mediated by the ATP-binding cassette transporters ABCC2 (MRP2) and ABCC3, with Km values of 3.3 µM and 3.7 µM, respectively researchgate.net.

Pharmacokinetic studies in humans have further demonstrated the parallels between CLF and endogenous bile acids. The plasma clearance of CLF exhibits a multi-phase elimination pattern with half-lives of approximately 1.7 minutes, 6.7 minutes, and 68 minutes for the rapid, intermediate, and slow phases, respectively . This clearance profile is similar to that of endogenous natural bile acids, underscoring its potential as a dynamic indicator of liver function .

When compared to other fluorescent bile acid analogues, Cholyl lysyl fluorescein displays unique characteristics. For instance, cholylglycylamido-fluorescein (CGamF) differs from CLF in its linker, possessing a glycylamido group instead of a lysyl group. This structural difference results in CGamF having one negative charge, whereas CLF has two, due to variations in side-chain ionization nih.gov. This, in turn, affects their transporter specificity; CGamF is a substrate for the Bile Salt Export Pump (BSEP), making it suitable for studying BSEP function and drug-induced inhibition nih.gov. In contrast, CLF is utilized in assays targeting MRP2 and other canalicular bile salt transporters nih.govnih.gov. Another class of fluorescent probes, NBD-labeled bile salts, utilize nitrobenzoxadiazole (NBD) as the fluorophore, which alters the excitation and emission spectra compared to the fluorescein moiety in CLF nih.gov.

| Compound | Structural Feature | Primary Uptake Transporter | Primary Efflux Transporter | Key Application |

|---|---|---|---|---|

| Cholyl lysyl fluorescein (CLF) | Lysyl-fluorescein conjugate | OATP1B3 | ABCC2 (MRP2), ABCC3 | Studying MRP2-mediated transport and general liver function |

| Cholylglycine (Natural Bile Acid) | Glycine conjugate of cholic acid | NTCP | BSEP | Endogenous bile acid transport |

| Cholylglycylamido-fluorescein (CGamF) | Glycylamido-fluorescein conjugate | - | BSEP | Studying BSEP function and inhibition |

| NBD-labeled Bile Salts | NBD fluorophore conjugate | - | - | Fluorescence microscopy with different spectral properties |

Design and Evaluation of Related Lysyl Fluorescein Conjugated Bile Acid Analogues (LFCBAA)

The development of Cholyl lysyl fluorescein is part of a broader effort to create a family of Lysyl Fluorescein Conjugated Bile Acid Analogues (LFCBAA). The primary design principle behind LFCBAA is to create molecules that are divalent and "unipolar," meaning they possess two negative charges on the side chain, which helps to preserve the essential physicochemical properties of the parent bile acid nih.govfebscongress.org. This preservation of the hydrophilic-hydrophobic balance is crucial, as these properties precisely determine the biological behavior of the molecule nih.gov.

Several LFCBAA have been synthesized and evaluated, including lithocholyl lysylfluorescein (LLF) and chenodeoxycholyl-lysyl-fluorescein (CDCLF). Comparative studies have shown that these analogues exhibit properties similar to their corresponding natural bile acid conjugates. For example, CLF and LLF have physicochemical and biological properties akin to cholylglycine (CG) and glycolithocholate (B1262617) (GLC), respectively nih.govfebscongress.org. The biliary excretion rates of CLF and LLF closely resemble those of CG and GLC nih.govfebscongress.org.

The evaluation of these analogues involves a detailed comparison of their physicochemical properties, such as their water:octanol partition coefficient, HPLC retention time, and critical micellar concentration (CMC), with their parent bile acid congeners nih.gov. For instance, the CMC of CLF is reported to be 6.5 mM, which is the same as that of cholic acid, indicating similar micellar behavior .

| LFCBAA | Parent Bile Acid | Corresponding Natural Conjugate | Observed Properties |

|---|---|---|---|

| Cholyl lysyl fluorescein (CLF) | Cholic Acid | Cholylglycine (CG) | Similar uptake kinetics and biliary excretion to CG |

| Lithocholyl lysylfluorescein (LLF) | Lithocholic Acid | Glycolithocholate (GLC) | Similar properties and biliary excretion to GLC |

| Chenodeoxycholyl-lysyl-fluorescein (CDCLF) | Chenodeoxycholic Acid | - | Rapidly taken up by hepatocytes, producing homogeneous intracellular fluorescence |

Advancements in Fluorescent Labeling Strategies for Bile Acid Probes

The field of fluorescent bile acid probes is continually evolving, with advancements aimed at overcoming the limitations of traditional fluorophores and enabling more sophisticated in vivo imaging. A significant development has been the move towards near-infrared (NIR) fluorescence. Fluorescent probes that emit in the NIR region (700-1700 nm) offer advantages such as deeper tissue penetration and reduced autofluorescence from biological tissues, which allows for non-invasive, real-time monitoring of hepatobiliary function acs.orgnih.govfluorofinder.com.

Novel NIR bile acid derivatives (NIRBADs) have been synthesized using techniques like "click chemistry," which involves the 1,3-dipolar cycloaddition of NIR fluorochromes with azide-functionalized bile acid derivatives acs.orgnih.gov. These NIRBADs have been shown to be taken up by hepatocytes and secreted into bile, allowing for extracorporeal detection of their transit through the liver acs.org. The synthesis of these probes often involves conjugating alkynocyanine 718 with cholic acid at various positions acs.orgnih.gov.

Another innovative approach is the development of bioluminescent probes for measuring bile acid transporter activity in real time nih.gov. One such probe, CA-SS-Luc, consists of cholic acid attached to luciferin (B1168401) via a disulfide-containing, self-immolating linker nih.gov. Upon entering the cell, the linker is cleaved, releasing luciferin, which then generates light in the presence of luciferase. This method provides a dynamic way to assess the function of bile acid transporters nih.gov.

These advancements in labeling strategies are expanding the capabilities of bile acid probes, moving from static imaging in cell cultures to dynamic, non-invasive imaging in living organisms, which holds great promise for both basic research and clinical diagnostics.

Emerging Research Directions and Future Methodological Advancements for Cholyl Lysyl Fluorescein

Integration with Advanced Three-Dimensional Cellular Models

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and metabolic functions of the in vivo liver environment. nih.gov In contrast, three-dimensional (3D) cellular models, such as spheroids, more accurately mimic the spatial organization, cell-to-cell interactions, and functional polarity of hepatocytes. nih.govresearchgate.netoxfordglobal.com These advanced models are increasingly being used for more predictive toxicological testing and drug discovery. nih.gov

The integration of cholyl lysyl fluorescein (B123965) with these 3D models provides a dynamic way to assess their functional integrity, particularly the formation of bile canaliculi networks. researchgate.net In spheroid cultures of primary hepatocytes, CLF has been used to visualize the concentration of the fluorescent compound within canalicular structures between cells, demonstrating the model's ability to perform active biliary excretion. researchgate.net Confocal imaging of CLF distribution within spheroids shows a punctate staining pattern, which is indicative of transport into these specialized channels rather than uniform cellular localization. researchgate.net This application is crucial for validating the physiological relevance of 3D liver models and their suitability for studying cholestatic liver injury. The ability of these models to maintain metabolic activity for extended periods enhances their utility in xenobiotic transport studies. researchgate.net

| 3D Model Type | Application of Cholyl Lysyl Fluorescein | Key Findings |

| Spheroids | Assessment of functional bile canaliculi formation. researchgate.net | CLF concentrates in punctate structures, confirming the presence of active canalicular transport networks between hepatocytes. researchgate.net |

| Human Liver Organoids (HLOs) | High-throughput toxicity screening. nih.gov | Combined CLF assay with viability assays yielded high sensitivity (88.7%) and specificity (88.9%) for toxicity prediction. nih.gov |

| Multi-cellular 3D Cultures | Evaluation of metabolic activity under fluidic flow. rsc.org | Models with hepatocytes and non-parenchymal cells show elevated metabolic function, which can be assessed for transport capabilities. rsc.org |

Application in Organoid and Liver-on-a-Chip Systems

Organoids and liver-on-a-chip (LoC) platforms represent the next frontier in in vitro liver modeling, offering even greater complexity by incorporating multiple cell types, microfluidic perfusion, and tissue-level architecture. nih.govnih.govfrontiersin.org These systems aim to recapitulate the functional units of the liver, providing a powerful tool for studying liver diseases and drug-induced liver injury (DILI). nih.govrsc.org

Cholyl lysyl fluorescein is instrumental in validating the functionality of these micro-physiological systems. In models where human liver progenitor cells are used to form three-dimensional bile ducts (BDs) integrated with mature hepatocytes, CLF assays confirm the ability of these structures to accumulate and transport bile salt derivatives into the lumen of the newly formed ducts. nih.gov This demonstrates a key physiological function essential for a valid liver model.

Similarly, in liver-on-a-chip platforms that co-culture various liver cell types, CLF is used to assess the impact of drugs on biliary transport. nih.gov For instance, studies have shown that treatment with cholestatic drugs like bosentan (B193191) inhibits the transport of CLF into the bile canaliculi within the chip, effectively modeling a mechanism of drug-induced liver injury. nih.gov The ability to observe these effects in a dynamic, perfused system provides a more accurate prediction of in vivo responses compared to static cultures. nih.govresearchgate.net

| System | Use of Cholyl Lysyl Fluorescein | Research Finding |

| Bile Duct Organoids | Functional validation of bile transport. nih.gov | Organoids demonstrate accumulation of CLF in the lumen, confirming the formation of functional bile duct structures. nih.gov |

| Liver-on-a-Chip | Modeling drug-induced cholestasis. nih.gov | The cholestatic drug bosentan was shown to inhibit CLF transport into bile canaliculi, replicating a known DILI mechanism. nih.gov |

Potential for High-Throughput Screening in Mechanistic Toxicology Studies

A significant application of cholyl lysyl fluorescein lies in its use for high-throughput screening (HTS) to identify compounds that may cause cholestatic DILI. nih.govresearchgate.net Drug-induced inhibition of the bile salt export pump (BSEP), a key transporter for bile acids, is a major cause of cholestasis. bioivt.comnih.gov Assays using CLF provide a sensitive and scalable method to assess the inhibition of biliary efflux transporters. researchgate.netnih.gov

High-content imaging platforms can be used to quantify the biliary excretion of CLF from sandwich-cultured hepatocytes, providing robust and reproducible data on the inhibitory potential of various compounds. nih.gov Studies have demonstrated that CLF efflux inhibition data correlates well with published data on BSEP inhibition, suggesting that CLF is a valuable probe for assessing this critical DILI mechanism. nih.gov An HTS assay developed using hepatocytes from humanized-liver chimeric mice showed high predictive power, with a sensitivity of 91.3% and a specificity of 90.9% for identifying compounds with cholestatic potential. nih.gov This approach allows for the early identification of potentially hepatotoxic drug candidates in the development pipeline. nih.govresearchgate.net

| Assay Type | Model System | Key Performance Metrics |

| High-Content Imaging Assay | Rat hepatocytes in sandwich culture. nih.gov | Measured IC50 values for 29 pharmaceuticals, demonstrating a broad range of potencies for CLF efflux inhibition. nih.gov |

| High-Throughput Cellular Assay | Hepatocytes from humanized-liver chimeric mice. nih.gov | Sensitivity: 91.3%; Specificity: 90.9% for predicting cholestatic DILI potential of 45 compounds. nih.gov |

Development of Novel Optical Detection Systems for Cholyl Lysyl Fluorescein-Based Assays

Advancements in optical detection technologies promise to further enhance the sensitivity, specificity, and throughput of CLF-based assays. nih.gov The development of novel fluorophores and fluorescent probes with improved photostability and brightness can lead to more robust and reliable measurements. labmanager.comnih.gov